5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include thionyl chloride, piperidine, and ethylpyrimidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole
- 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole
- 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
What sets 5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-2-16-12-22-21(23-13-16)26-19-8-10-25(11-9-19)14-18-15-27-20(24-18)17-6-4-3-5-7-17/h3-7,12-13,15,19H,2,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIQIHCJVSKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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